molecular formula C20H12F3N5O4 B2918729 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-74-7

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2918729
CAS No.: 898422-74-7
M. Wt: 443.342
InChI Key: LFJGYSOPGQVJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and solvents like toluene and dioxane. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, that play a role in cellular processes. The compound may inhibit the activity of these targets, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide is unique due to its combination of a benzodioxole ring, a trifluoromethylphenyl group, and a purine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N5O4/c21-20(22,23)10-3-1-2-9(6-10)17-25-14(16(24)29)15-18(27-17)28(19(30)26-15)11-4-5-12-13(7-11)32-8-31-12/h1-7H,8H2,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJGYSOPGQVJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.